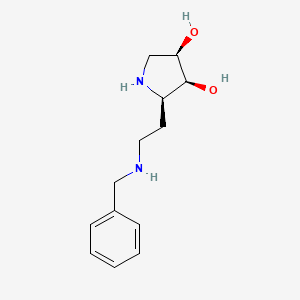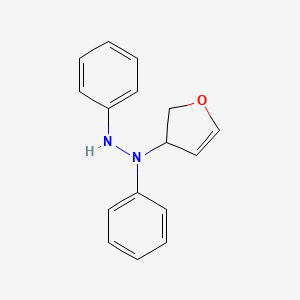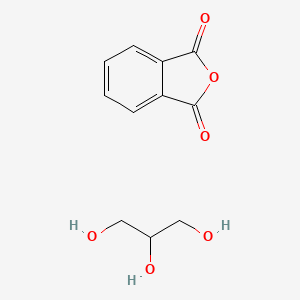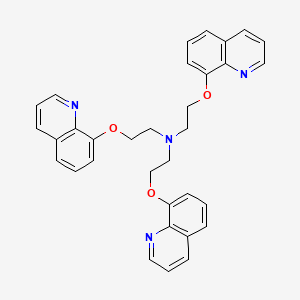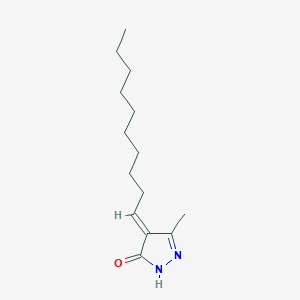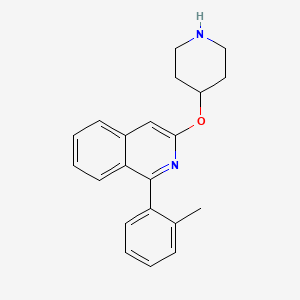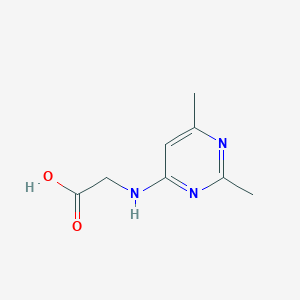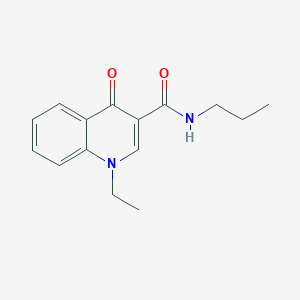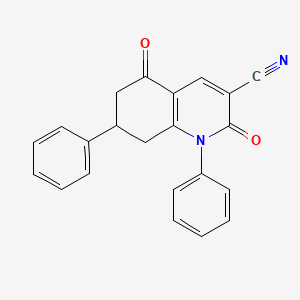
5-Pentyl-1,2-oxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pentylisoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a pentyl group at the 5-position and a carboxylic acid group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring. For instance, the reaction of a β-keto ester with hydroxylamine under basic conditions can yield the desired isoxazole .
Industrial Production Methods
Industrial production of isoxazoles, including 5-Pentylisoxazole-3-carboxylic acid, often employs metal-catalyzed cycloaddition reactions. Copper (I) or ruthenium (II) catalysts are frequently used to facilitate the (3+2) cycloaddition reactions . recent trends are moving towards metal-free synthetic routes to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Pentylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the isoxazole ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxo derivatives or carboxylates.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or sulfonylated isoxazoles.
Applications De Recherche Scientifique
5-Pentylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Pentylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenylisoxazole-3-carboxylic acid
- 5-Methylisoxazole-3-carboxylic acid
- 5-Ethylisoxazole-3-carboxylic acid
Uniqueness
5-Pentylisoxazole-3-carboxylic acid is unique due to its pentyl substitution, which can influence its lipophilicity and, consequently, its biological activity. This makes it distinct from other isoxazole derivatives with shorter or different alkyl substitutions .
Propriétés
Numéro CAS |
89967-39-5 |
|---|---|
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
5-pentyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-3-4-5-7-6-8(9(11)12)10-13-7/h6H,2-5H2,1H3,(H,11,12) |
Clé InChI |
WCZXKMNWORSJGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=NO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)


